molecular formula C18H26N2O5S2 B2383687 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide CAS No. 690247-10-0

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide

Cat. No. B2383687
M. Wt: 414.54
InChI Key: ANFMAYJIQVVXFB-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide, also known as AD4, is a small molecule compound that has been of great interest to researchers due to its potential therapeutic applications. AD4 is a sulfonamide derivative that has been synthesized using a variety of methods.

Mechanism Of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can affect cell growth and survival. 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer cell growth.

Biochemical And Physiological Effects

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to improve cognitive function and have neuroprotective effects. In inflammation research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use.

Future Directions

There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways and enzymes. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide, which could make it more accessible for lab experiments.

Synthesis Methods

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 3-aminopiperidine to form 3-(4-methylbenzoyl)aminopiperidine. The resulting compound is then reacted with sodium sulfite to form the sulfonamide derivative 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have anti-inflammatory effects.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-14-6-7-15(18(21)19-16-8-11-26(22,23)13-16)12-17(14)27(24,25)20-9-4-2-3-5-10-20/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMAYJIQVVXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide

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